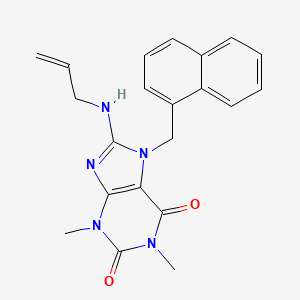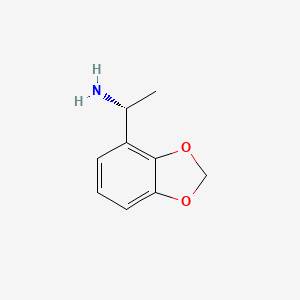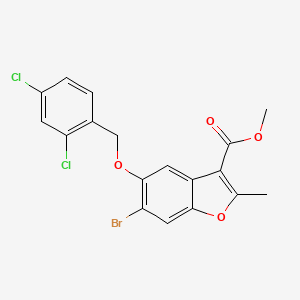
Phenol, 4,4',4''-methylidynetris[2,6-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenol, 4,4’,4’'-metilidenetris[2,6-bis(1,1-dimetiletil)- es un compuesto orgánico complejo con la fórmula molecular C29H44O2 y un peso molecular de 424.6585 . También se conoce con otros nombres, incluidos Antioxidante E 702, Bimox M e Ionox 220 . Este compuesto se caracteriza por su estructura fenólica, que incluye múltiples grupos tert-butilo, lo que lo convierte en un antioxidante altamente estable y eficaz.
Métodos De Preparación
La síntesis de Fenol, 4,4’,4’'-metilidenetris[2,6-bis(1,1-dimetiletil)- generalmente implica la reacción de 2,6-di-tert-butilfenol con formaldehído en condiciones ácidas o básicas . La reacción procede a través de la formación de un puente metileno, que une las unidades fenólicas. Los métodos de producción industrial a menudo utilizan catalizadores para mejorar la velocidad de reacción y el rendimiento. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Fenol, 4,4’,4’'-metilidenetris[2,6-bis(1,1-dimetiletil)- se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir hidroquinonas.
Aplicaciones Científicas De Investigación
Fenol, 4,4’,4’'-metilidenetris[2,6-bis(1,1-dimetiletil)- tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como antioxidante para prevenir la oxidación de varios compuestos orgánicos . En biología, se ha estudiado por sus posibles propiedades antimicrobianas . En medicina, se investiga su posible uso en formulaciones de fármacos debido a su estabilidad y propiedades antioxidantes. En la industria, se utiliza como estabilizador en polímeros y otros materiales para mejorar su durabilidad y longevidad .
Mecanismo De Acción
El mecanismo de acción de Fenol, 4,4’,4’'-metilidenetris[2,6-bis(1,1-dimetiletil)- involucra principalmente sus propiedades antioxidantes . El compuesto puede donar átomos de hidrógeno a los radicales libres, neutralizándolos y previniendo el daño oxidativo a otras moléculas. Esta actividad antioxidante se atribuye a la presencia de grupos hidroxilo fenólicos, que pueden donar fácilmente átomos de hidrógeno. Los objetivos moleculares y las vías involucradas en su acción incluyen varias vías de estrés oxidativo y mecanismos de eliminación de radicales libres.
Comparación Con Compuestos Similares
Fenol, 4,4’,4’‘-metilidenetris[2,6-bis(1,1-dimetiletil)- es único debido a su alta estabilidad y efectivas propiedades antioxidantes . Compuestos similares incluyen 2,6-di-tert-butilfenol y 4,4’-metilenbis[2,6-di-tert-butilfenol] . Estos compuestos también poseen propiedades antioxidantes, pero difieren en sus estructuras moleculares y estabilidad. La presencia de múltiples grupos tert-butilo en Fenol, 4,4’,4’'-metilidenetris[2,6-bis(1,1-dimetiletil)- mejora su estabilidad y lo hace más efectivo como antioxidante en comparación con sus contrapartes.
Propiedades
Número CAS |
33560-59-7 |
|---|---|
Fórmula molecular |
C43H64O3 |
Peso molecular |
629.0 g/mol |
Nombre IUPAC |
4-[bis(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C43H64O3/c1-38(2,3)28-19-25(20-29(35(28)44)39(4,5)6)34(26-21-30(40(7,8)9)36(45)31(22-26)41(10,11)12)27-23-32(42(13,14)15)37(46)33(24-27)43(16,17)18/h19-24,34,44-46H,1-18H3 |
Clave InChI |
FFOUWOPCDGXFNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)
![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)

![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)
